molecular formula C25H24N2O2S B4159536 N-[benzyl(3,4-dihydro-1H-isochromen-1-ylmethyl)carbamothioyl]benzamide

N-[benzyl(3,4-dihydro-1H-isochromen-1-ylmethyl)carbamothioyl]benzamide

Cat. No.: B4159536
M. Wt: 416.5 g/mol
InChI Key: DETUDQOSMOYCRU-UHFFFAOYSA-N
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Description

N-[benzyl(3,4-dihydro-1H-isochromen-1-ylmethyl)carbamothioyl]benzamide is a complex organic compound that features a unique structure combining benzyl, isochromenyl, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[benzyl(3,4-dihydro-1H-isochromen-1-ylmethyl)carbamothioyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the isochromenyl intermediate, which is then reacted with benzylamine and subsequently with benzoyl isothiocyanate to form the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[benzyl(3,4-dihydro-1H-isochromen-1-ylmethyl)carbamothioyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and isochromenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl or isochromenyl derivatives.

Scientific Research Applications

N-[benzyl(3,4-dihydro-1H-isochromen-1-ylmethyl)carbamothioyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[benzyl(3,4-dihydro-1H-isochromen-1-ylmethyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-[benzyl(3,4-dihydro-1H-isochromen-1-ylmethyl)carbamothioyl]benzamide analogs: Compounds with slight modifications in the benzyl or isochromenyl groups.

    Isochromenyl derivatives: Compounds that share the isochromenyl core structure but differ in other substituents.

    Benzamide derivatives: Compounds that share the benzamide moiety but have different substituents on the benzyl or isochromenyl groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[benzyl(3,4-dihydro-1H-isochromen-1-ylmethyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2S/c28-24(21-12-5-2-6-13-21)26-25(30)27(17-19-9-3-1-4-10-19)18-23-22-14-8-7-11-20(22)15-16-29-23/h1-14,23H,15-18H2,(H,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DETUDQOSMOYCRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C2=CC=CC=C21)CN(CC3=CC=CC=C3)C(=S)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[benzyl(3,4-dihydro-1H-isochromen-1-ylmethyl)carbamothioyl]benzamide
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N-[benzyl(3,4-dihydro-1H-isochromen-1-ylmethyl)carbamothioyl]benzamide
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N-[benzyl(3,4-dihydro-1H-isochromen-1-ylmethyl)carbamothioyl]benzamide
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N-[benzyl(3,4-dihydro-1H-isochromen-1-ylmethyl)carbamothioyl]benzamide
Reactant of Route 5
N-[benzyl(3,4-dihydro-1H-isochromen-1-ylmethyl)carbamothioyl]benzamide
Reactant of Route 6
N-[benzyl(3,4-dihydro-1H-isochromen-1-ylmethyl)carbamothioyl]benzamide

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